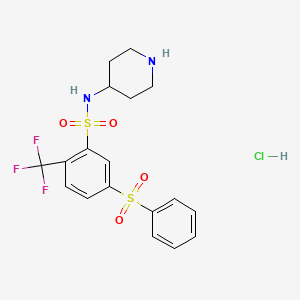
WAY 316606 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY 316606 hydrochloride is an inhibitor of the secreted protein sFRP-1, an endogenous antagonist of the secreted glycoprotein Wnt . It has been used in the treatment of osteoporosis and has been found to enhance hair shaft production, hair shaft keratin expression, and reduce spontaneous hair follicle regression in ex vivo human scalp explants .
Synthesis Analysis
WAY 316606 was screened out from a library of over 440,000 compounds by a cell-based assay measuring activation of Wnt signaling . It bound to sFRP-1 preferentially and inhibited the negative regulation of Wnt caused by sFRP-1 .Molecular Structure Analysis
The molecular weight of WAY 316606 hydrochloride is 484.94 g/mol and its molecular formula is C18H20ClF3N2O4S2 . The chemical structure of WAY 316606 hydrochloride includes a benzene sulfonamide group .Chemical Reactions Analysis
WAY 316606 hydrochloride prevents sFRP-1 from interacting with Wnt and thus increases Wnt signaling . It has been found to increase total bone area in a murine calvarial organ culture assay .Physical And Chemical Properties Analysis
The physical and chemical properties of WAY 316606 hydrochloride include a molecular weight of 484.94 g/mol and a molecular formula of C18H20ClF3N2O4S2 . It has 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 rotatable bonds .Applications De Recherche Scientifique
Hair Growth Promotion
Specific Scientific Field
Dermatology and Hair Growth Research
Application Summary
WAY 316606 hydrochloride has been identified as a potential treatment for hair loss disorders. It works by inhibiting the Wnt inhibitor, secreted frizzled related protein 1 (SFRP1), in the dermal papilla of human scalp hair follicles .
Methods of Application
In the study, human scalp hair follicles were treated with Cyclosporine A (CsA), which led to the down-regulation of SFRP1. This down-regulation was then targeted using WAY-316606, a specific antagonist of SFRP1 .
Results or Outcomes
The application of WAY-316606 enhanced hair shaft production, hair shaft keratin expression, and inhibited spontaneous hair follicle regression (catagen) ex vivo . It was suggested that this could be a promising new promoter of human hair growth .
Bone Growth Stimulation
Specific Scientific Field
Orthopedics and Bone Growth Research
Application Summary
WAY 316606 hydrochloride has been found to increase total bone area in a murine calvarial organ culture assay .
Methods of Application
The compound was used to inhibit secreted Frizzled-Related Protein-1 (sFRP-1), which in turn increases Wnt signaling, a crucial pathway for bone growth .
Results or Outcomes
The application of WAY 316606 hydrochloride resulted in an increase in total bone area in the murine calvarial organ culture assay .
Safety And Hazards
Orientations Futures
WAY 316606 hydrochloride has been proved to promote bone formation in an organ culture assay . It has potential as a hair re-growth strategy with potential clinical relevance for treatment of human hair loss disorders .
Relevant Papers The paper “Modulation of Wnt signaling through inhibition of secreted frizzled-related protein I (sFRP-1) with N-substituted piperidinyl diphenylsulfonyl sulfonamides: part II” supports the biological activity of WAY 316606 hydrochloride . Another paper titled “The SFRP1 Inhibitor WAY-316606 Attenuates Osteoclastogenesis Through Dual Modulation of Canonical Wnt Signaling” discusses the role of WAY 316606 hydrochloride in osteoclastogenesis .
Propriétés
IUPAC Name |
5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4S2.ClH/c19-18(20,21)16-7-6-15(28(24,25)14-4-2-1-3-5-14)12-17(16)29(26,27)23-13-8-10-22-11-9-13;/h1-7,12-13,22-23H,8-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOYHLUHXQJNGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF3N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
WAY 316606 hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

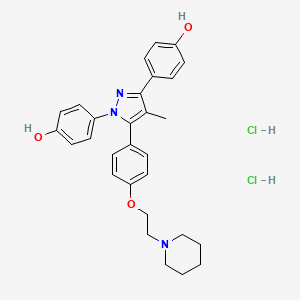
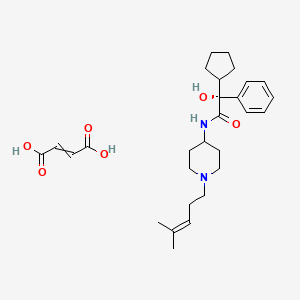
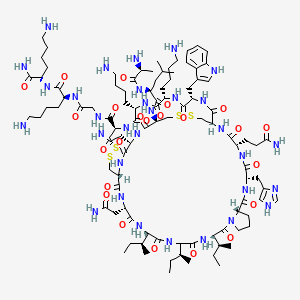

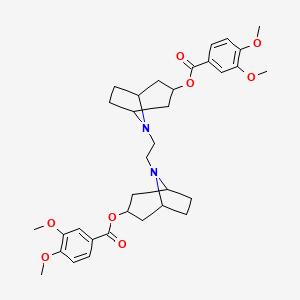
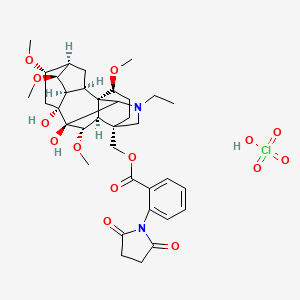
![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B1139130.png)
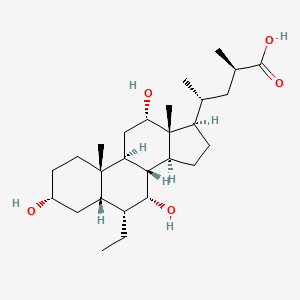
![N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide](/img/structure/B1139135.png)
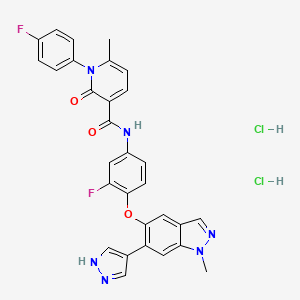
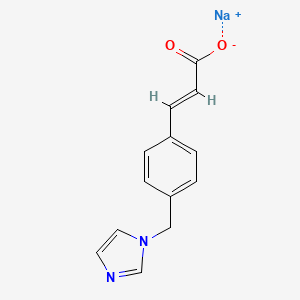
![(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B1139138.png)